Product packaging for Chloromethylbenzamide(Cat. No.:)

Chloromethylbenzamide

Cat. No.: B8583163
M. Wt: 169.61 g/mol
InChI Key: OICLEVFBKLRJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloromethylbenzamide refers to a valuable benzamide derivative featuring a chloromethyl substituent, commonly available as ortho-, meta-, and para- positional isomers. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and anticancer drug discovery research. Its primary research value lies in its use as a key building block for the synthesis of more complex molecules designed to inhibit protein kinases . Specifically, the 4-(chloromethyl)benzamide isomer is utilized to introduce a 4-(aminomethyl)benzamide fragment, which acts as a flexible linker in the structure of novel targeted compounds . This linker is strategically important in the design of potential Bcr-Abl tyrosine kinase inhibitors, which are a major focus in the development of therapies for chronic myeloid leukemia (CML) . The chloromethyl group is a reactive handle that allows for further functionalization, enabling researchers to conjugate the benzamide core with various pharmacophores, such as aryl piperazine derivatives, to create molecules that mimic the binding mode of established kinase inhibitors . These designed compounds aim to bind to the kinase domain and stabilize an inactive conformation, potentially overcoming resistance mutations associated with first-generation drugs . The product is provided for chemical and biological research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO B8583163 Chloromethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(chloromethyl)benzamide

InChI

InChI=1S/C8H8ClNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

OICLEVFBKLRJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Chloromethylbenzamide and Its Derivatives

Established and Novel Synthetic Routes to Chloromethylbenzamide

A common and direct method for the synthesis of N-(chloromethyl)benzamide involves the chlorination of N-(hydroxymethyl)benzamide. This precursor is typically prepared by the reaction of benzamide (B126) with formaldehyde (B43269) in a weakly basic medium, with yields around 85.3%. rsc.org The subsequent substitution of the hydroxyl group with a chlorine atom can be accomplished using various chlorinating agents. Complete anhydration of the reaction medium is crucial for the success of these methods. rsc.org

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): This reagent is widely used for the conversion of alcohols to alkyl chlorides. morressier.com In a typical procedure, thionyl chloride is added to a suspension of N-(hydroxymethyl)benzamide in a dry solvent like carbon tetrachloride. rsc.org

Phosphorus pentachloride (PCl₅): PCl₅ is another effective reagent for this chlorination. rsc.org

Oxalyl chloride ((COCl)₂): Oxalyl chloride can also be employed to achieve the desired transformation. rsc.org

The resulting N-(chloromethyl)benzamide is often a colorless crystalline substance that is highly reactive and may be used in subsequent steps without further purification. rsc.org

Table 1: Chlorination of N-(Hydroxymethyl)benzamide
Chlorinating AgentSolventKey Reaction ConditionsReference
Thionyl chloride (SOCl₂)Carbon tetrachloride (CCl₄)Partial addition of SOCl₂ over 30 minutes to a suspension of N-(hydroxymethyl)benzamide. rsc.org
Phosphorus pentachloride (PCl₅)Not specifiedRequires anhydrous conditions. rsc.org
Oxalyl chloride ((COCl)₂)Not specifiedRequires anhydrous conditions. rsc.org

The synthesis of 4-(chloromethyl)benzamide (B182451) and its N-substituted derivatives is commonly achieved through the amidation of 4-(chloromethyl)benzoyl chloride. This bifunctional molecule possesses both a reactive acyl chloride and a chloromethyl group, allowing for sequential reactions. phasetransfer.com The acyl chloride is highly susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. This approach is an example of the Schotten-Baumann reaction, which is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk

The general reaction involves dissolving the amine and a base (such as triethylamine (B128534) or pyridine) in an aprotic solvent like dichloromethane (B109758), followed by the addition of 4-(chloromethyl)benzoyl chloride. fishersci.co.ukchemrxiv.org The reaction can often proceed at room temperature.

For instance, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] has been synthesized by the dropwise addition of a solution of 4-(chloromethyl)benzoyl chloride to a stirred solution of 1,2-phenylenediamine and triethylamine in dichloromethane at 0 °C, followed by stirring at room temperature. chemrxiv.org This method yielded the product as a white crystalline solid. chemrxiv.org

Table 2: Synthesis of this compound Derivatives via Amidation
AmineBaseSolventYieldReference
1,2-PhenylenediamineTriethylamine (Et₃N)Dichloromethane (CH₂Cl₂)61% chemrxiv.org
Primary or Secondary Amines (general)Triethylamine or PyridineDichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl AcetateGenerally good conversions fishersci.co.uk

Besides the primary methods mentioned above, other synthetic strategies can be envisioned or have been developed for the synthesis of chloromethylbenzamides and related amide structures.

One potential alternative is the Blanc chloromethylation of benzamide. This reaction involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride to introduce a chloromethyl group onto the aromatic ring. wikipedia.org However, this method is more commonly applied to aromatic hydrocarbons and may present challenges with substrates like benzamide, which contains a deactivating amide group. The formation of diarylmethane side products is a common issue in Blanc chloromethylations. wikipedia.org

Another approach involves the use of chloromethyl methyl ether (CH₃OCH₂Cl) as a chloromethylating agent. This reagent can react with aromatic compounds to introduce the chloromethyl group. wikipedia.org

For the formation of the amide bond itself, alternative methods to the use of acyl chlorides exist. One such method is the in situ generation of phosphonium (B103445) salts . Carboxylic acids can be activated by reagents like N-chlorophthalimide and triphenylphosphine (B44618) to form reactive intermediates that then readily couple with amines to form amides in good to excellent yields at room temperature. nih.gov This methodology could potentially be adapted for the synthesis of chloromethylbenzamides from the corresponding chloromethylbenzoic acid.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, reaction time, and the stoichiometry of the reactants.

In the chlorination of N-(hydroxymethyl)benzamide , the choice of chlorinating agent and the strict exclusion of water are critical. rsc.org The high reactivity of the N-(chloromethyl)benzamide product necessitates careful handling and often its direct use in subsequent reactions to avoid degradation. rsc.org

For amidation reactions with 4-(chloromethyl)benzoyl chloride , optimization can involve:

Base: The choice and amount of base can influence the reaction rate and prevent side reactions. Tertiary amines like triethylamine are commonly used. chemrxiv.org

Temperature: While many amidation reactions proceed at room temperature, cooling the reaction mixture, for instance to 0 °C during the addition of the acyl chloride, can help to control the reaction's exothermicity and improve selectivity. chemrxiv.org

Reaction Time: Monitoring the reaction by techniques like thin-layer chromatography (TLC) can determine the optimal reaction time to ensure complete conversion of the starting materials. chemrxiv.org

For example, in the synthesis of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide], the reaction was allowed to stir for 5 hours at room temperature after the initial addition at 0 °C to ensure full conversion. chemrxiv.org

Table 3: Optimization Parameters in this compound Synthesis
Synthetic RouteParameter for OptimizationTypical Conditions/ObservationsReference
N-(Hydroxymethyl)benzamide ChlorinationChlorinating AgentSOCl₂, PCl₅, or (COCl)₂ are effective. rsc.org
N-(Hydroxymethyl)benzamide ChlorinationReaction MediumStrictly anhydrous conditions are required. rsc.org
Amidation of 4-(Chloromethyl)benzoyl ChlorideTemperatureInitial cooling to 0°C followed by reaction at room temperature can control exothermicity. chemrxiv.org
Amidation of 4-(Chloromethyl)benzoyl ChlorideReaction TimeCan be monitored by TLC to ensure completion (e.g., 5 hours). chemrxiv.org
Amidation of 4-(Chloromethyl)benzoyl ChlorideSolventDichloromethane is common; greener alternatives like Cyrene™ are being explored. chemrxiv.orghud.ac.uk

Sustainable Approaches and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to make these reactions more sustainable.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions in heterogeneous systems, often allowing for the use of milder reaction conditions, reduced solvent usage, and simplified work-up procedures. crdeepjournal.orgbiomedres.us In the context of chloromethylation, PTC has been shown to be an effective method. phasetransfer.com For instance, a catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in aqueous media has been used for the chloromethylation of aromatic hydrocarbons. researchgate.net Such a system could potentially be adapted for the synthesis of 4-(chloromethyl)benzamide, reducing the reliance on volatile organic solvents.

Use of Greener Solvents: The choice of solvent is a key aspect of green chemistry. Many traditional solvents used in organic synthesis are hazardous and environmentally persistent. Research into alternative, greener solvents is ongoing. For amide synthesis, bio-based solvents like Cyrene™ have been investigated as replacements for conventional polar aprotic solvents like DMF. hud.ac.uk The use of deep eutectic solvents (DES) is another promising green alternative. researchgate.net Furthermore, screening protocols are being developed to identify more environmentally friendly solvents for compounds like benzamide. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. rsc.org For amide bond formation, various enzymes, including N-acyltransferases and CoA ligases, have been explored. researchgate.net Biocatalytic methods often proceed in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. acs.org While specific examples for this compound may not be widely reported, the general principles of biocatalytic amide synthesis represent a promising avenue for future green synthetic routes. semanticscholar.org

Reactivity Profiles and Mechanistic Investigations of Chloromethylbenzamide

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

N-(Chloromethyl)benzamide is a versatile bifunctional reagent characterized by an amide group and a reactive chloromethyl moiety. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the benzamido group. This electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions typically proceed via a standard SN2 mechanism, where the nucleophile displaces the chloride leaving group. A common strategy involves the initial conversion of N-(chloromethyl)benzamide into a more reactive intermediate, such as (benzamidomethyl)triethylammonium chloride, by reacting it with triethylamine (B128534). unite.edu.mkas-proceeding.com This quaternary ammonium salt then serves as an excellent benzamidomethylating agent under mild, often aqueous, conditions. researchgate.net

The reaction of N-(chloromethyl)benzamide and its derivatives with nitrogen-based nucleophiles provides a direct route to a variety of N-substituted benzamidomethyl compounds. Primary and secondary amines, hydrazines, and other nitrogenous compounds readily displace the chloride to form new C-N bonds.

For instance, N-(chloromethyl)benzamide reacts with triethylamine in acetone to precipitate (benzamidomethyl)triethylammonium chloride, a stable and effective benzamidomethylating agent. unite.edu.mkas-proceeding.com This salt can then be used to introduce the benzamidomethyl group to other nitrogen nucleophiles. Research has shown its successful reaction with benzhydrazide in an aqueous solution at a pH greater than 9 to yield N-(N'-benzoylhydrazinomethyl)benzamide in high yield (86%). researchgate.net Similarly, reactions with toluenesulfonamides can be facilitated, leading to the formation of N-benzamidomethyl-4-toluenesulfonamide. unite.edu.mk The process demonstrates versatility, allowing for the synthesis of complex amine derivatives under mild conditions. researchgate.net Other nitrogen nucleophiles like sodium azide have also been successfully employed, resulting in the formation of benzamidomethyl azide. researchgate.net

Table 1: Reactions of N-(Chloromethyl)benzamide Derivatives with Nitrogen Nucleophiles
Nitrogen NucleophileReagentProductYield (%)ConditionsReference
TriethylamineN-(chloromethyl)benzamide(Benzamidomethyl)triethylammonium chloride~90%Acetone, vigorous stirring unite.edu.mkas-proceeding.com
Benzhydrazide(Benzamidomethyl)triethylammonium chlorideN-(N'-benzoylhydrazinomethyl)benzamide86%Water, pH > 9, rt, 4-5 h researchgate.net
4-Toluenesulfonamide anion(Benzamidomethyl)amineN-Benzamidomethyl-4-toluenesulfonamide~83%Aqueous medium unite.edu.mk
Sodium Azide(Benzamidomethyl)triethylammonium chlorideBenzamidomethyl azideModerate to HighWater, pH > 9 researchgate.net
Cyanamide(Benzamidomethyl)triethylammonium chlorideDi(benzamidomethyl)amine and Tri(benzamidomethyl)amineN/AWater, pH > 9 researchgate.net

The high nucleophilicity of sulfur compounds, particularly thiols and their conjugate bases (thiolates), makes them excellent partners for substitution reactions with N-(chloromethyl)benzamide. libretexts.org These reactions provide a straightforward method for the synthesis of benzamidomethyl thioethers, which are valuable structures in organic synthesis.

The benzamidomethylation of thiols can be carried out efficiently in an aqueous solution at room temperature using (benzamidomethyl)triethylammonium chloride in the presence of a base like triethylamine to ensure the formation of the more nucleophilic thiolate anion. researchgate.net This method has been shown to produce benzamidomethyl thioethers in high yields (greater than 90%). researchgate.net The reaction is not limited to simple thiols; inorganic sulfur nucleophiles such as sodium sulfide (Na₂S) can also be used, leading to the formation of S,S-di(benzamidomethyl)sulfide. researchgate.net This reactivity highlights the robustness of the chloromethyl moiety as an electrophile towards soft nucleophiles like sulfur.

Table 2: Reactions of N-(Chloromethyl)benzamide Derivatives with Sulfur Nucleophiles
Sulfur NucleophileReagentProductYield (%)ConditionsReference
Thiols (general)(Benzamidomethyl)triethylammonium chlorideBenzamidomethyl thioethers>90%Water, Triethylamine (pH > 9), rt researchgate.net
Sodium Sulfide (Na₂S)(Benzamidomethyl)triethylammonium chlorideS,S-di(benzamidomethyl)sulfide>90%Water, Triethylamine (pH > 9), rt researchgate.net

Oxygen-based nucleophiles, such as carboxylic acids and alcohols, can also react with N-(chloromethyl)benzamide or its activated derivatives, although they are generally less nucleophilic than their nitrogen or sulfur counterparts. These reactions lead to the formation of benzamidomethyl esters and ethers, respectively.

The synthesis of benzamidomethyl esters (RCOOCH₂NHBz) has been achieved by reacting carboxylic acids with (benzamidomethyl)triethylammonium chloride. researchgate.net These reactions are typically conducted in organic solvents like chloroform or dioxane and proceed in moderate to good yields (60-75%). researchgate.net The formation of a new C-O bond occurs as the carboxylate anion attacks the electrophilic methylene (B1212753) carbon, displacing the chloride or triethylammonium group. While direct reactions with alcohols to form ethers are less commonly detailed for N-(chloromethyl)benzamide itself, the principle is well-established for similar benzylic halides, suggesting that under appropriate basic conditions to form the more nucleophilic alkoxide, ether formation is a feasible pathway. semanticscholar.org

Table 3: Reactions of N-(Chloromethyl)benzamide Derivatives with Oxygen Nucleophiles
Oxygen NucleophileReagentProductYield (%)ConditionsReference
Carboxylic Acids (general)(Benzamidomethyl)triethylammonium chlorideBenzamidomethyl esters60-75%Chloroform or Dioxane researchgate.net

Cycloaddition and Formal [X+Y] Reactions of Chloromethylbenzamide

While the primary reactivity of N-(chloromethyl)benzamide is centered on nucleophilic substitution, the molecule can serve as a precursor to reactive intermediates capable of participating in cycloaddition reactions. Through the elimination of HCl, either thermally or via a Lewis acid, N-(chloromethyl)benzamide can generate a highly reactive N-acyl-imine (or its protonated form, an N-acyliminium ion). This transient species is a potent electrophile and a suitable component for various cycloaddition pathways.

The N-acyl-imine intermediate derived from N-(chloromethyl)benzamide is an electron-deficient heterodienophile, making it an excellent candidate for hetero-Diels-Alder (HDA) reactions with electron-rich dienes. In this [4+2] cycloaddition, the C=N bond of the N-acyl-imine acts as the dienophile, reacting with a 1,3-diene to form a six-membered nitrogen-containing heterocycle. This strategy is a powerful tool for the synthesis of complex cyclic structures. mdpi.com Although specific examples involving the N-acyl-imine from N-(chloromethyl)benzamide are not extensively documented, the reactivity is well-established for structurally analogous N-acyl-imines, such as N-(2,2,2-trichloroethylidene)carboxamides, which undergo HDA reactions with dienes like dicyclohexylcarbodiimide under mild, catalyst-free conditions. mdpi.com

Mechanistic investigations into the hetero-Diels-Alder reactions of related N-acyl-imines provide significant insight into the probable pathways for intermediates derived from N-(chloromethyl)benzamide. Density Functional Theory (DFT) calculations on the reaction between N-(2,2,2-trichloroethylidene)carboxamides and dicyclohexylcarbodiimide have explored the potential mechanisms. mdpi.com

Two primary pathways are considered: a concerted [4+2] cycloaddition and a stepwise, polar mechanism. Computational studies have found that the reaction course is heavily influenced by polar interactions. mdpi.com Interestingly, the most favorable reaction channel was determined not to be the classical single-step Diels-Alder mechanism, but rather a stepwise pathway involving the formation of a zwitterionic intermediate. mdpi.com In this mechanism, a nucleophilic attack from the diene onto the electrophilic carbon of the N-acyl-imine forms a charged intermediate, which then undergoes ring closure to yield the final cycloadduct. This stepwise zwitterionic process is favored over the concerted pathway, which was found to have a significantly higher activation energy barrier. mdpi.com These theoretical findings suggest that cycloadditions involving the N-acyl-imine derived from N-(chloromethyl)benzamide are likely to proceed through similar polar, stepwise mechanisms rather than a concerted pericyclic process.

Phospha-Mannich Reactions Facilitated by this compound

This compound serves as a reactive electrophile in Phospha-Mannich type reactions, a class of reactions that result in the formation of a P(O)-Csp³-N linkage. These products are often referred to as (α-aminoalkyl)phosphine oxides, (α-phosphinoylalkyl)amines, or P(O),N-acetals. The P(O)-Csp³-N bond is notably stable, which allows for the synthesis of a variety of α-functionalized P(O),N-acetals.

In a specific example of a Phospha-Mannich reaction, N-chloromethylbenzamide is reacted with a thioester. This reaction proceeds to form a stable phospha-Mannich product. The mechanism of this type of reaction is dependent on the nature of the reactants. When trivalent derivatives of phosphinous acids, such as esters (phosphinites), react with (α-haloalkyl)amines like N-chloromethylbenzamide, the reaction is proposed to proceed through an Arbuzov-type intermediate. This intermediate then undergoes rearrangement to yield the final P(O),N-acetal product along with an alkyl halide.

The general scheme for the Phospha-Mannich reaction involves the condensation of a P-H containing compound, an amine, and a carbonyl compound. However, in the case of N-chloromethylbenzamide, the amide itself provides the electrophilic carbon and the leaving group, simplifying the component requirements.

Kinetic and Mechanistic Studies of this compound Reactivity

While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively detailed in the available literature, its reactivity can be understood by analogy to similar N-haloacetamide and N-(hydroxymethyl)benzamide derivatives. The primary mechanism governing the substitution of the chlorine atom in this compound by a nucleophile is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.

Kinetic studies on analogous compounds, such as N-phenylchloroacetamide, provide insight into the transition state of these reactions. For the reaction of N-phenylchloroacetamide with various thiol nucleophiles, a Brønsted-type plot yielded a β(_{nuc}) value of 0.22 ± 0.07. This value suggests a relatively early transition state with respect to the attack by the thiolate nucleophile. Further studies involving different halide leaving groups were consistent with a transition state that is also early in terms of the departure of the leaving group. These findings, along with the effects of temperature and ionic strength, all point towards a concerted S(_N)2 mechanism. rsc.org

The reactivity of related N-(hydroxymethyl)benzamide derivatives has also been investigated. The breakdown of these compounds is subject to specific acid and specific base catalysis. In acidic conditions, a pre-equilibrium protonation of the carbonyl oxygen is proposed, followed by a rate-limiting cleavage of the carbon-nitrogen bond. Under basic conditions, the mechanism involves a specific base-catalyzed deprotonation of the hydroxyl group, followed by the rate-determining breakdown of the resulting anionic species. bohrium.com While these are not direct analogues for the nucleophilic substitution of the chloro group in this compound, they highlight how the benzamide (B126) moiety can influence the reactivity of the adjacent functional groups.

The table below presents hypothetical second-order rate constants for the reaction of this compound with different nucleophiles, based on the principles of S(_N)2 reactivity where stronger nucleophiles lead to faster reaction rates.

NucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
CH₃S⁻Methanol251.2 x 10⁻²
CN⁻DMSO258.5 x 10⁻³
I⁻Acetone255.1 x 10⁻³
Br⁻Acetone252.9 x 10⁻⁴
CH₃COO⁻Methanol257.4 x 10⁻⁵
H₂OWater251.0 x 10⁻⁶

Derivatization Strategies and Analog Synthesis Based on Chloromethylbenzamide

Design and Synthesis of N-Substituted Chloromethylbenzamide Analogs

The design and synthesis of N-substituted analogs represent a primary strategy for exploring the structure-activity relationships (SAR) of this compound-based compounds. This approach focuses on modifying the 'R' group attached to the amide nitrogen, which can significantly influence the molecule's interaction with biological targets.

Researchers have successfully prepared series of N-substituted benzamides to develop potent therapeutic agents. For instance, in the pursuit of novel antipsychotic agents, substituted benzamides have been evaluated as potent antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, and as agonists for 5-HT1a receptors. ambeed.com The synthesis of these analogs often involves the reaction of a chloromethylbenzoyl chloride precursor with a diverse range of primary or secondary amines. This straightforward acylation allows for the introduction of various functionalities, including arylpiperazines, acylated amino acids, and other complex heterocyclic systems. ambeed.com

Another prominent application is in the development of kinase inhibitors. ambeed.com By reacting 4-(chloromethyl)benzamide (B182451) with various primary amines, a library of 4-(arylaminomethyl)benzamide derivatives can be generated. ambeed.com This method has been used to identify potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). ambeed.com The SAR studies from these efforts indicate that the nature of the substituent on the amide nitrogen is critical for antiproliferative activity. science.gov For example, analogs bearing a (trifluoromethyl)benzene ring have shown particularly high potency against EGFR. ambeed.com

The general synthetic route can be summarized as the amidation of a chloromethylbenzoic acid derivative (often activated as an acyl chloride) with a selected amine in the presence of a base.

Table 1: Examples of N-Substituted this compound Analogs and Their Biological Targets This table is interactive and can be sorted by clicking on the column headers.

N-Substituent Group Target Class/Molecule Therapeutic Area
Arylpiperazine moiety Dopamine/Serotonin Receptors Neuroleptics
(Trifluoromethyl)phenylamino Tyrosine Kinases (e.g., EGFR) Oncology
Benzothiazole moiety Glutathione S-transferases (GSTs) Oncology

Exploiting the Chloromethyl Functionality for Targeted Functionalization

The chloromethyl group (-CH2Cl) on the benzamide (B126) ring is a highly valuable reactive handle for targeted functionalization. As a benzylic chloride, it is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of molecular fragments, enabling the synthesis of derivatives with tailored properties.

A primary application of this functionality is the synthesis of compounds where the benzamide portion of the molecule is linked to another pharmacophore via a methylene (B1212753) bridge. The reaction of 4-(chloromethyl)benzamide with primary amines to yield 4-(arylaminomethyl)benzamide derivatives is a clear demonstration of this strategy. ambeed.com In this synthesis, the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion and forming a new carbon-nitrogen bond. ambeed.com

This reactivity is not limited to nitrogen nucleophiles. Other nucleophiles, such as thiols (sulfur nucleophiles) and alcohols or phenols (oxygen nucleophiles), can also be used to displace the chlorine atom, leading to the formation of thioethers and ethers, respectively. The principle of this reactivity is analogous to that observed in other alpha-halo amides, where the easy replacement of the chlorine atom by nucleophiles is a key feature of their chemical behavior.

This targeted functionalization is crucial for several drug design strategies:

Linker Chemistry: The chloromethyl group can serve as an attachment point for linkers used in antibody-drug conjugates (ADCs) or PROTACs.

Scaffold Hopping: It allows for the connection of the this compound core to other known active scaffolds to create hybrid molecules with potentially novel or dual modes of action.

Physicochemical Property Modulation: Introducing polar or ionizable groups via nucleophilic substitution can be used to modulate solubility and other pharmacokinetic parameters.

Table 2: Nucleophilic Substitution Reactions on the Chloromethyl Group This table is interactive and can be sorted by clicking on the column headers.

Nucleophile Type Example Nucleophile Resulting Functional Group Product Class Example
Nitrogen Primary/Secondary Amine Secondary/Tertiary Amine 4-(Arylaminomethyl)benzamides
Sulfur Thiol Thioether (Sulfide) 4-(Arylthiomethyl)benzamides
Oxygen Alcohol/Phenol Ether 4-(Alkoxymethyl)benzamides

Multi-component Reaction Architectures Incorporating this compound

Multi-component reactions (MCRs), which involve combining three or more reagents in a single pot to form a complex product, are powerful tools in drug discovery for their efficiency and ability to rapidly generate molecular diversity. This compound, or more commonly its carboxylic acid precursor, chloromethylbenzoic acid, is a suitable component for certain MCRs.

Notably, both 3-(chloromethyl)benzoic acid and 4-(chloromethyl)benzoic acid have been identified as reactants for the Ugi four-component reaction (Ugi-4CR). ambeed.comambeed.com The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, chloromethylbenzoic acid serves as the carboxylic acid component.

The reaction proceeds to form an α-acylamino carboxamide product that incorporates the chloromethylbenzoyl moiety. The key advantage of this approach is that four points of diversity can be explored simultaneously. The resulting Ugi product is a complex scaffold that retains the reactive chloromethyl handle, which can be used for subsequent post-MCR modifications, further expanding the accessible chemical space. This combination of MCRs with subsequent functionalization allows for the efficient construction of large and diverse compound libraries for high-throughput screening.

Regioselective and Stereoselective Approaches in this compound Derivatization

Achieving regioselectivity and stereoselectivity is a critical aspect of modern medicinal chemistry, as the specific arrangement of functional groups and the 3D architecture of a molecule are paramount to its biological activity.

Regioselectivity in the context of this compound derivatization is primarily controlled by the choice of the starting isomer. The synthesis can begin with 2-(chloromethyl)benzamide, 3-(chloromethyl)benzamide, or 4-(chloromethyl)benzamide, thereby directing all subsequent functionalizations to the desired ortho, meta, or para position relative to the amide group. The distinct electronic and steric environments of each isomer can lead to different pharmacological profiles in the final products.

Stereoselectivity becomes a key consideration when derivatization reactions create one or more new stereocenters. For example:

If the chloromethyl group is functionalized with a chiral nucleophile, a pair of diastereomers will be formed. The separation of these diastereomers or the development of a diastereoselective reaction would be necessary to study the biological activity of each individual isomer.

If a derivative of this compound is further modified in a way that generates a new chiral center (e.g., asymmetric reduction of a ketone), controlling the stereochemical outcome of that reaction is crucial. While specific examples of stereoselective syntheses starting directly from this compound are not extensively detailed in the provided literature, the principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations to favor the formation of the desired stereoisomer.

The challenge lies in developing synthetic routes that not only build the desired molecular complexity but also precisely control the spatial arrangement of atoms, as often only one enantiomer or diastereomer is responsible for the desired therapeutic effect.

Applications of Chloromethylbenzamide in Advanced Organic Synthesis

Role of Chloromethylbenzamide as a Fundamental Building Block for Complex Molecular Scaffolds

The inherent reactivity of the chloromethyl group, coupled with the stability and synthetic versatility of the benzamide (B126) functional group, positions this compound as a crucial building block for the elaboration of complex molecular scaffolds. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it an attractive starting material for the synthesis of diverse and intricate molecules.

One notable application of this compound is in the phospha-Mannich reaction. This reaction involves the condensation of an amine, a carbonyl compound, and a phosphorus-containing compound. N-chloromethylbenzamide can serve as an electrophilic methylene (B1212753) source in this multicomponent reaction, leading to the formation of α-aminophosphonates and related organophosphorus compounds. researchgate.nettandfonline.com These products are of significant interest due to their potential biological activities and applications as enzyme inhibitors or haptens for catalytic antibodies.

Furthermore, the electrophilic nature of the benzylic chloride in this compound allows for facile substitution reactions with various nucleophiles. For instance, the reaction of N-chloromethylbenzamide or its N-methylated derivative with N,N-dimethylaniline results in the formation of both ortho- and para-monoamidomethylation products, as well as disubstituted compounds. ethz.ch This demonstrates its utility in the direct functionalization of aromatic rings, providing a pathway to construct complex aryl-containing scaffolds.

The versatility of this compound as a building block is further highlighted in its use for the synthesis of elaborate heterocyclic systems. In one example, 4-chloromethylbenzamide is reacted with a pyrazole (B372694) oxime derivative in the presence of a base to yield a more complex molecule incorporating both the benzamide and pyrazole moieties. googleapis.comgoogle.com This type of reaction showcases how this compound can be used to link different pharmacophoric units, a common strategy in drug discovery to create molecules with enhanced biological activity.

The following table summarizes selected examples of complex molecular scaffolds synthesized using this compound as a key building block.

Starting MaterialsReaction TypeResulting Molecular ScaffoldReference(s)
N-chloromethylbenzamide, Esters of trivalent phosphorus thioacidsPhospha-Mannich reactionα-Amidomethylphosphonothioates researchgate.nettandfonline.com
N-chloromethylbenzamide, N,N-dimethylanilineElectrophilic aromatic substitutiono- and p-Amidomethylated anilines ethz.ch
4-Chloromethylbenzamide, Pyrazole oxime derivativeNucleophilic substitutionPyrazole oxime ether with benzamide moiety googleapis.comgoogle.com

These examples underscore the importance of this compound as a versatile and reactive building block, enabling the synthesis of a wide array of complex molecular structures with potential applications in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocyclic Compounds Utilizing this compound

Nitrogen-containing heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to these scaffolds is a central theme in organic chemistry. This compound, with its inherent electrophilic and nucleophilic sites, serves as a valuable precursor for the construction of various nitrogen-containing heterocycles.

A significant application of this compound is in the synthesis of fused heterocyclic systems. For instance, 2-(chloromethyl)benzamide has been utilized in a multi-step synthesis to produce substituted 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines. smolecule.com This synthesis involves the initial condensation of 2-(chloromethyl)benzamide with substituted 3-cyanopyridine-2(1H)-thiones. The resulting intermediate then undergoes an intramolecular cyclization upon treatment with a base, such as potassium tert-butoxide, to yield the complex polycyclic aromatic system. smolecule.com This methodology provides a powerful tool for accessing novel and structurally diverse heterocyclic scaffolds that may possess interesting photophysical or biological properties.

The reaction sequence can be further extended by oxidizing the sulfur atom in the intermediate to a sulfoxide (B87167) or sulfone before the cyclization step. This modification leads to the formation of the corresponding 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11-oxides and 11,11-dioxides, respectively. smolecule.com This demonstrates the tunability of the synthetic route and the ability to introduce further functionalization into the final heterocyclic product.

The general synthetic scheme for the preparation of these fused heterocycles is presented below:

Scheme 1: Synthesis of 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives

Condensation: 2-(Chloromethyl)benzamide reacts with a substituted 3-cyanopyridine-2(1H)-thione in the presence of a base to form an S-alkylated intermediate.

Intramolecular Cyclization: The intermediate, upon treatment with a strong base like potassium tert-butoxide, undergoes an intramolecular cyclization to afford the final fused heterocyclic product.

This synthetic strategy highlights the utility of the chloromethyl group as a reactive handle to initiate a cascade of bond-forming events, ultimately leading to the construction of a complex heterocyclic framework. The benzamide moiety, in this case, becomes an integral part of the final isoquinoline (B145761) ring system.

Utilization in Peptide and Bioconjugation Chemistry: Chemical Methodologies

The fields of peptide and bioconjugation chemistry rely on the development of robust and efficient chemical methodologies for the synthesis and modification of biomolecules. While not as extensively documented as its applications in other areas of organic synthesis, this compound and its derivatives have found niche applications in this domain, particularly in the synthesis of modified amino acids and as potential linkers.

One of the reported uses of N-chloromethylbenzamide is as an amidomethylating reagent in the synthesis of β-amino acids. ethz.ch β-Amino acids are the building blocks of β-peptides, which are known to form stable secondary structures and exhibit resistance to enzymatic degradation, making them attractive targets for drug discovery. The synthesis involves the reaction of N-chloromethylbenzamide with a suitable enolate precursor. However, a significant drawback of this method is the harsh acidic conditions (e.g., heating in 6 M HCl) required for the subsequent removal of the N-benzoyl protecting group. ethz.ch These conditions can limit the applicability of this method to the synthesis of a broader range of functionalized β-amino acids.

The reactivity of the chloromethyl group in this compound suggests its potential as a reactive handle for bioconjugation. In principle, the chloromethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine, to form stable covalent linkages. This could allow for the attachment of the benzamide moiety, or a larger molecule containing the benzamide unit, to a protein or other biomolecule. However, specific and detailed examples of this compound being used as a linker in bioconjugation are not widely reported in the mainstream literature.

The acylation of N-(aminoaryl)pyrimidin-2-amine with 4-chloromethylbenzoyl chloride yields a this compound derivative that is subsequently used in the synthesis of more complex molecules with potential applications as kinase inhibitors. researchgate.net While this is not a direct application in peptide synthesis, it demonstrates the use of the this compound scaffold in the construction of biologically active molecules that may interact with proteins.

The table below summarizes the potential and reported applications of this compound in peptide and bioconjugation chemistry.

Application AreaChemical MethodologyRemarksReference(s)
β-Amino Acid SynthesisAmidomethylation of enolatesHarsh deprotection conditions limit scope ethz.ch
Bioconjugation (Potential)Nucleophilic substitution with protein residuesPotential for linking, but specific examples are scarce-
Synthesis of Bioactive MoleculesAcylation and further functionalizationUsed to build scaffolds for kinase inhibitors researchgate.net

Further research is needed to fully explore the potential of this compound and its derivatives as versatile tools in peptide and bioconjugation chemistry. The development of milder deprotection strategies for the benzamide group could significantly expand its utility in the synthesis of modified peptides.

Contribution to Materials Science and Polymer Chemistry through Polymeric Backbones and Monomer Synthesis

In the realm of materials science and polymer chemistry, the design and synthesis of novel monomers and polymers with specific functionalities are of paramount importance for the development of advanced materials. This compound and its derivatives offer intriguing possibilities as monomers due to their bifunctional nature, which allows for their incorporation into polymeric structures.

A key example of the utility of this compound derivatives in polymer chemistry is the synthesis of N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. researchgate.net This molecule, which contains two this compound units linked by a phenylene group, can act as a monomer in polymerization reactions. For instance, it can undergo copolymerization with α,ω-ditertiary amines to produce ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. researchgate.net These polymers are of interest due to their ability to form physical hydrogels in water, a property that is dependent on the length of the diamine spacer and the molecular weight of the polymer. Such hydrogels, with their thixotropic nature and self-recovering properties, have potential applications in areas such as drug delivery, tissue engineering, and as dispersants for carbon nanotubes. researchgate.net

The reactive chloromethyl groups on the benzamide monomer provide a versatile platform for post-polymerization modification, allowing for the introduction of various functional groups to tailor the properties of the resulting polymer.

Another area where this compound derivatives find application is in the development of functional materials for biological applications. For example, Vybrant this compound (Vybrant CM-DiI), a fluorescent dye derivative, has been used in studies involving polymeric membranes for corneal biointegration. scispace.com While this is a specific application of a labeled derivative, it underscores the potential for incorporating the this compound scaffold into materials designed to interact with biological systems.

The following table highlights the contributions of this compound derivatives to materials science and polymer chemistry.

Monomer/CompoundPolymer Type/Material ApplicationKey Features and Potential ApplicationsReference(s)
N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]Ionene PolymersFormation of physical hydrogels, thixotropic properties, dispersants for carbon nanotubes researchgate.net
Vybrant this compound (CM-DiI)Polymeric MembranesFluorescent labeling for studying biointegration of materials scispace.com

The ability to synthesize functional monomers like N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] opens up avenues for creating a new class of polymers with tunable properties and diverse applications, ranging from smart materials to biomedical devices.

Computational and Theoretical Chemistry Studies of Chloromethylbenzamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties of the Compound

No specific studies detailing quantum chemical calculations on the molecular structure, electronic properties (such as HOMO-LUMO energies), or optimized geometry of Chloromethylbenzamide were found. Such calculations would typically involve methods like DFT to predict bond lengths, bond angles, and electronic distribution. dergipark.org.trscirp.orgnih.gov

Computational Elucidation of Reaction Mechanisms Involving this compound

There is no available research that computationally elucidates reaction mechanisms specifically involving this compound. This type of study would typically investigate transition states, activation energies, and reaction pathways for transformations of the compound. nih.govresearchgate.net

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

No predictive models, such as QSAR studies, focused on the reactivity and selectivity of this compound or its derivatives were identified. These models are used to correlate molecular descriptors with chemical activity. chalcogen.ronih.govjppres.comderpharmachemica.comnih.gov

Advanced Conformational Analysis and Molecular Dynamics Simulations (if applicable)

No publications concerning advanced conformational analysis or molecular dynamics simulations for this compound are available. These studies would provide insight into the molecule's flexibility, preferred conformations, and behavior in different environments over time. nih.govcam.ac.uknih.gov

Advanced Analytical and Spectroscopic Characterization in Research on Chloromethylbenzamide

High-Resolution Mass Spectrometry for Comprehensive Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. spectrabase.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. spectrabase.com This capability is crucial for confirming the identity of newly synthesized chloromethylbenzamide derivatives and distinguishing between isomers or impurities. nih.gov

In the analysis of benzamide (B126) derivatives, HRMS coupled with techniques like electrospray ionization (ESI) provides precise mass measurements of the molecular ion. For instance, in the characterization of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide], high-resolution mass spectrometry (HR-MS) was used to confirm its elemental composition. mdpi.com Similarly, HRMS (ESI+) analysis was employed to elucidate the structures of novel imatinib (B729) derivatives synthesized from an N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide intermediate. nih.govresearchgate.net

The fragmentation patterns observed in mass spectrometry offer further structural information. For aromatic amides like benzamide, a common fragmentation pathway involves the loss of the amino group (•NH2) to form a stable benzoyl cation (m/z 105), which can subsequently lose carbon monoxide to yield a phenyl cation (m/z 77). researchgate.net For this compound isomers, characteristic fragmentation would also involve the chloromethyl group. Cleavage of the C-Cl bond would result in a benzyl-type cation, while fragmentation of the amide linkage would also be expected. Analyzing these fragments with high resolution helps in piecing together the molecular structure and confirming the position of the chloromethyl substituent.

Table 1: Illustrative HRMS Data for a this compound Derivative This table is based on data for N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] and related compounds to illustrate the type of data obtained from HRMS analysis.

IonCalculated m/zObserved m/zFormula
[M+H]⁺413.0974413.0971C₂₂H₂₀Cl₂N₂O₂
[M+Na]⁺435.0794435.0790C₂₂H₁₉Cl₂N₂NaO₂

Data sourced and adapted from characterization of similar complex benzamides. mdpi.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation (e.g., 2D NMR)

While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex structures often exhibit overlapping signals that are difficult to interpret. researchgate.net Advanced 2D NMR techniques are essential for the definitive structural confirmation of this compound and its derivatives by revealing through-bond and through-space correlations between nuclei. nih.govunite.edu.mkyoutube.com

Common 2D NMR experiments used in structural elucidation include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu A cross-peak in a COSY spectrum indicates a J-coupling interaction between two distinct protons, helping to map out adjacent proton environments, such as those on the aromatic ring or in the alkyl chain. unite.edu.mkyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). nih.govcolumbia.edu It is highly sensitive and invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. sdsu.educolumbia.edu

For example, in the characterization of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide], the structure was confirmed using ¹H and ¹³C NMR. The singlet observed at 4.83 ppm in the ¹H NMR spectrum was assigned to the four protons of the two chloromethyl (CH₂) groups, while the corresponding carbon signal appeared at 45.23 ppm in the ¹³C NMR spectrum. mdpi.com The signals for the aromatic protons and carbons were assigned based on their chemical shifts, multiplicities, and integration. mdpi.com Using HMBC, one could confirm the connectivity between the chloromethyl protons and the adjacent aromatic ring carbon, as well as the carbonyl carbon.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 4-(Chloromethyl)benzamide (B182451) Moiety This table presents typical chemical shift values for a 4-(chloromethyl)benzamide derivative, based on published data.

GroupAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Chloromethyl-CH₂Cl~4.8~45.3HSQC: to C at 45.3 ppm; HMBC: to aromatic C's
Aromatic RingH-2', H-6'~7.9~127.8COSY: to H-3', H-5'; HMBC: to C=O, C-4'
Aromatic RingH-3', H-5'~7.6~128.8COSY: to H-2', H-6'; HMBC: to C-1'
Amide-NH-~10.1-HMBC: to C=O
Carbonyl-C=O-~164.9HMBC: from -NH and aromatic protons

Data adapted from the analysis of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide]. mdpi.com

Spectroscopic Analysis of Reaction Intermediates and Transition States

The synthesis of certain this compound isomers, particularly N-(chloromethyl)benzamide, involves highly reactive intermediates that are challenging to isolate. unite.edu.mk Spectroscopic techniques capable of in situ analysis are vital for detecting and characterizing these transient species to understand reaction mechanisms.

N-(chloromethyl)benzamide is a precursor to N-acyliminium ions, which are potent electrophilic intermediates in many carbon-carbon and carbon-heteroatom bond-forming reactions. The generation and conformation of cyclic N-acyliminium ions have been successfully studied using low-temperature NMR analysis. beilstein-journals.org This approach allows for the direct observation of the reactive cation, providing insights into its structure and stability which govern the stereochemical outcome of its reactions. beilstein-journals.org

Mass spectrometry is another powerful tool for detecting reaction intermediates. scispace.com By carefully sampling a reaction mixture over time and feeding it into an ESI source, charged or easily ionizable intermediates can be detected, even at very low concentrations. nih.govscispace.com This method can provide mass information about transient species, helping to confirm proposed mechanistic pathways in the synthesis and subsequent reactions of chloromethylbenzamides. The high reactivity of N-(chloromethyl)benzamide often necessitates its fresh preparation and immediate use in subsequent synthetic steps without isolation. unite.edu.mk

Other Advanced Characterization Methodologies for Complex Structures (e.g., X-ray Crystallography)

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive and comprehensive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.comnih.gov It is the primary method for determining the absolute configuration of chiral molecules. mdpi.com

While a specific crystal structure for a simple this compound was not found in the surveyed literature, the structures of numerous related benzamide and sulfonamide isomers have been determined. researchgate.netnih.gov For example, the crystal structures of three isomers of (E)-4-chloro-N-{2-[2-(chlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide have been described in detail. nih.gov These analyses revealed that all three isomers crystallize in the triclinic P-1 space group and form inversion dimers through hydrogen bonding. nih.gov Such studies provide invaluable information on supramolecular interactions, like hydrogen bonds and π-π stacking, which influence the physical properties of the solid material. researchgate.net For any novel this compound derivative, obtaining a crystal structure would be the gold standard for unambiguous structural proof. mdpi.com

Future Directions and Emerging Research Avenues in Chloromethylbenzamide Chemistry

Development of Novel Catalytic Transformations Utilizing Chloromethylbenzamide

The chloromethyl group in this compound is a key functional handle for a variety of catalytic transformations. While established as a reactive electrophile, its full potential in modern catalytic chemistry is still being explored. A significant area of future development lies in the application of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com

Researchers are actively investigating the use of this compound derivatives in well-known cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The development of specialized palladium catalysts with tailored ligands is crucial for achieving high efficiency and selectivity in these transformations. nih.gov The tolerance of the benzamide (B126) functional group to a wide range of reaction conditions makes it an attractive scaffold for such catalytic endeavors. nih.gov

Beyond palladium catalysis, the exploration of other transition metals, such as nickel and copper, could unveil novel reactivity patterns for this compound. These metals offer different catalytic properties and may enable transformations that are challenging with palladium-based systems. The development of catalytic cycles that proceed under mild conditions with high functional group tolerance will be a key focus.

Organocatalysis also presents a promising avenue for the functionalization of this compound. Chiral organocatalysts could be employed to introduce stereocenters, leading to the synthesis of enantiomerically enriched derivatives. This is particularly relevant for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic TransformationMetal/CatalystPotential ProductSignificance
Suzuki CouplingPalladiumAryl-substituted benzamidesFormation of biaryl structures
Heck ReactionPalladiumAlkenyl-substituted benzamidesIntroduction of vinyl groups
Sonogashira CouplingPalladium/CopperAlkynyl-substituted benzamidesSynthesis of conjugated systems
C-N CouplingNickel/CopperAmino-substituted benzamidesAccess to novel amine derivatives
Asymmetric AlkylationOrganocatalystChiral benzamide derivativesEnantioselective synthesis

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound chemistry with flow chemistry and high-throughput synthesis represents a significant step towards more efficient and scalable chemical production. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. acsgcipr.org

The synthesis of N-substituted benzamide derivatives, a common transformation involving this compound, is well-suited for flow chemistry. nih.govresearchgate.net By pumping solutions of this compound and a desired amine through a heated microreactor, the corresponding N-substituted product can be generated rapidly and in high yield. This approach allows for the safe handling of reactive intermediates and can be easily scaled up by extending the operation time.

High-throughput synthesis (HTS) methodologies, which involve the parallel synthesis of a large number of compounds, can be coupled with flow chemistry to rapidly generate libraries of this compound derivatives. nih.govbenthamscience.comufl.edubenthamscience.com Automated systems can be programmed to vary the starting materials and reaction conditions, leading to the creation of diverse compound collections for screening in drug discovery and materials science. nih.govnih.gov

The benefits of integrating these technologies are summarized in the following table:

TechnologyKey Advantages for this compound Chemistry
Flow Chemistry Enhanced safety, precise control over reaction conditions, improved scalability, and rapid optimization.
High-Throughput Synthesis Rapid generation of large and diverse compound libraries, acceleration of lead discovery, and efficient structure-activity relationship studies.

Computational Design and Machine Learning Applications in this compound Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. researchgate.netchemrxiv.orgnih.govyoutube.comresearchgate.net For this compound, these in silico approaches can guide the design of new derivatives with tailored electronic and steric properties.

Density Functional Theory (DFT) calculations can be employed to study the structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govsru.ac.irchemrxiv.orgresearchgate.net For instance, DFT can be used to calculate the bond dissociation energies, atomic charges, and molecular orbital energies, providing insights into the reactivity of the chloromethyl group and the benzamide scaffold. nih.govchemrxiv.org This information can be invaluable for predicting the feasibility of new reactions and for understanding reaction mechanisms.

Machine learning algorithms can be trained on existing experimental data to develop predictive models for various properties of this compound derivatives. researchgate.netnih.govyoutube.comresearchgate.net These models can then be used to screen virtual libraries of compounds and identify candidates with desired characteristics, such as specific biological activities or material properties. This approach can significantly reduce the time and resources required for experimental screening. nih.gov

The synergy between computational design and experimental work is expected to accelerate the discovery of new applications for this compound.

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Prediction of molecular structure, reactivity, and spectroscopic properties. Elucidation of reaction mechanisms.
Machine Learning (ML) Prediction of biological activity and physical properties. Virtual screening of compound libraries. Optimization of reaction conditions.

Exploration of Unprecedented Reactivity Modes and Advanced Synthetic Applications of the Compound

Beyond its established role as an electrophile, the chloromethyl group of this compound may exhibit unprecedented reactivity under specific conditions. The exploration of these novel reactivity modes could lead to the development of innovative synthetic methodologies. For example, the possibility of single-electron transfer (SET) processes involving the chloromethyl group could open up new avenues for radical-based transformations.

The benzamide moiety itself can also participate in a variety of advanced synthetic transformations. Recent advances in C-H activation chemistry could enable the direct functionalization of the aromatic ring of this compound, providing access to a wide range of substituted derivatives that would be difficult to prepare using traditional methods. nih.gov

Furthermore, the development of multicomponent reactions involving this compound as a key building block could lead to the rapid assembly of complex molecular architectures. These reactions, where three or more reactants combine in a single operation, are highly sought after for their efficiency and atom economy.

The functionalized benzamides synthesized from this compound can serve as versatile intermediates for the preparation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netacs.org The unique combination of the reactive chloromethyl group and the robust benzamide scaffold makes this compound a valuable platform for chemical innovation.

Q & A

Basic Research Questions

Q. What are the foundational steps to synthesize Chloromethylbenzamide with high purity, and how can reproducibility be ensured?

  • Methodological Answer :

  • Begin with a literature review to identify established synthetic routes (e.g., benzamide chloromethylation using thionyl chloride or chloromethyl methyl ether).
  • Optimize reaction parameters (temperature, solvent, stoichiometry) via iterative testing. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
  • Purify via recrystallization or column chromatography, and validate purity using 1^1H/13^13C NMR, mass spectrometry, and elemental analysis. For reproducibility, document reagent sources (e.g., anhydrous solvents), equipment calibration, and environmental controls (humidity, temperature) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign peaks to confirm the chloromethyl group (-CH2_2Cl) at ~4.5 ppm in 1^1H NMR and 40–50 ppm in 13^13C NMR.
  • IR : Identify C-Cl stretching vibrations at 550–750 cm1^{-1}.
  • Chromatography :
  • Use HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95%).
  • Validate retention times against a reference standard .

Advanced Research Questions

Q. How can a factorial design approach optimize this compound synthesis under varying reaction conditions?

  • Methodological Answer :

  • Design : Use a 2k^k factorial design (factors: temperature, catalyst concentration, reaction time).
  • Response Variables : Yield, purity, and byproduct formation.
  • Analysis : Apply ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, higher temperatures may reduce reaction time but increase decomposition .
  • Validation : Replicate optimal conditions in triplicate to confirm robustness.

Q. How to resolve contradictions in reported biological activity data of this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Re-evaluate experimental protocols (e.g., cell lines, assay endpoints, IC50_{50} calculation methods) across studies.
  • Theoretical Framing : Link discrepancies to structural modifications (e.g., substituent electronic effects) using QSAR models .
  • Replication : Reproduce conflicting studies with standardized controls (e.g., same batch of compounds, identical assay conditions) .

Q. What mixed-methods strategies integrate computational modeling and experimental validation for this compound reactivity studies?

  • Methodological Answer :

  • Quantitative : Perform DFT calculations (e.g., Gaussian) to predict reaction pathways (activation energies, intermediates).
  • Qualitative : Use in situ FTIR or Raman spectroscopy to experimentally validate computational predictions.
  • Triangulation : Compare computational and experimental data to refine models iteratively .

Q. How to design a study investigating this compound’s stability under environmental stressors (light, pH)?

  • Methodological Answer :

  • Experimental Setup :
  • Expose samples to UV light (254 nm) or varying pH buffers (pH 2–12) for 24–72 hours.
  • Monitor degradation via HPLC and LC-MS.
  • Statistical Analysis : Use time-series regression to model degradation kinetics. Identify degradation products for mechanistic insights .

Methodological Resources & Best Practices

Q. How to ensure compliance with ethical and reporting standards in this compound research?

  • Guidelines :

  • Cite primary literature for known compounds and provide full synthetic details for novel derivatives .
  • Deposit spectral data in public repositories (e.g., PubChem) for transparency .
  • Avoid overloading figures with chemical structures; prioritize clarity and IUPAC nomenclature .

Q. What strategies enhance the rigor of literature reviews for this compound-related studies?

  • Methodological Answer :

  • Use Google Scholar with keywords (e.g., "this compound synthesis," "SAR") and filter by citation count to prioritize seminal works .
  • Cross-reference patents (e.g., USPTO, Espacenet) for synthetic innovations not covered in journals .
  • Employ citation management tools (e.g., Zotero) to track conflicting data and hypotheses .

Tables for Quick Reference

Table 1 : Key Spectroscopic Data for this compound

TechniqueExpected Signal/ValueSignificance
1^1H NMRδ 4.5 ppm (s, 2H, CH2_2Cl)Confirms chloromethyl group
13^13C NMRδ 45 ppm (CH2_2Cl)Validates carbon environment
IR550–750 cm1^{-1} (C-Cl)Detects halogen presence
HPLC Retention8.2 min (C18, MeCN:H2_2O 70:30)Purity assessment

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Inconsistent assay protocolsStandardize using CLSI guidelines
Overlooking byproductsUse LC-MS for comprehensive profiling
Poor reproducibilityDocument reagent lot numbers and storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.